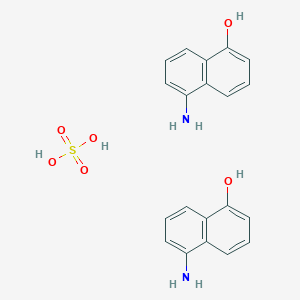

5-aminonaphthalen-1-ol;sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65916-16-7 |

|---|---|

Molecular Formula |

C20H20N2O6S |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5-aminonaphthalen-1-ol;sulfuric acid |

InChI |

InChI=1S/2C10H9NO.H2O4S/c2*11-9-5-1-4-8-7(9)3-2-6-10(8)12;1-5(2,3)4/h2*1-6,12H,11H2;(H2,1,2,3,4) |

InChI Key |

PWJIPMNRMOEOEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N.C1=CC2=C(C=CC=C2O)C(=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Azo Coupling:the Diazonium Salt Prepared in the First Step is then Reacted with a Coupling Component. the Coupling Component is an Electron Rich Aromatic Compound, Such As a Phenol or an Aromatic Amine.chemguide.co.ukthe Reaction is an Electrophilic Aromatic Substitution, Where the Diazonium Ion Attacks the Activated Aromatic Ring of the Coupling Partner.youtube.com

Precursors for Other Industrial Chemicals and Specialty Reagents

Beyond its role in dye chemistry and materials protection, 5-aminonaphthalen-1-ol serves as a precursor for other specialized chemical compounds. The chemistry of the naphthol ring system is rich, allowing for a variety of transformations into other functional molecules. For instance, the related compound 1-naphthol (B170400) is a known precursor in the manufacturing of various insecticides, such as carbaryl, and pharmaceuticals, including nadolol (B74898) and sertraline. wikipedia.org The presence of both amino and hydroxyl functionalities on the 5-aminonaphthalen-1-ol ring system provides synthetic handles for building more complex molecular architectures for similar applications.

A notable application of 5-aminonaphthalen-1-ol is in the field of analytical chemistry, specifically mass spectrometry. It has been identified as a novel matrix for matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD). biocrick.com In this technique, a matrix compound is used to co-crystallize with an analyte, absorb laser energy, and facilitate the ionization and fragmentation of the analyte molecule. 5-Aminonaphthalen-1-ol has proven particularly effective for the analysis of phosphorylated peptides, where conventional matrices often yield poor results. biocrick.com This use highlights its role as a specialty reagent, where its specific photophysical and chemical properties are leveraged for advanced analytical purposes.

Computational Chemistry and Theoretical Studies of 5 Aminonaphthalen 1 Ol and Its Interactions with Sulfuric Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), it is possible to predict the geometry, electronic structure, and reactivity of 5-aminonaphthalen-1-ol with high accuracy. These calculations provide a theoretical framework for interpreting its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the ground-state properties of molecules, providing valuable information about their stability and geometry. For aminonaphthol derivatives, DFT calculations are instrumental in optimizing the molecular structure to its lowest energy state.

Recent computational studies on a closely related isomer, 4-aminonaphthalen-1-ol, have utilized DFT to explore its corrosion inhibition properties. researchgate.net These studies provide a strong theoretical basis for understanding the behavior of 5-aminonaphthalen-1-ol. The optimized structure of these molecules reveals a planar naphthalene (B1677914) ring with the amino and hydroxyl functional groups influencing the electron density distribution across the molecule. The specific bond lengths, bond angles, and dihedral angles determined by DFT are crucial for understanding the molecule's interaction with its environment.

Interactive Table: Representative DFT-Calculated Ground State Properties for Aminonaphthol Isomers Data presented is for 4-aminonaphthalen-1-ol as a model for 5-aminonaphthalen-1-ol.

| Property | Value |

|---|---|

| Total Energy (a.u.) | -514.5 |

| Dipole Moment (Debye) | 2.5 |

| EHOMO (eV) | -5.12 |

| ELUMO (eV) | -1.23 |

| Energy Gap (ΔE) (eV) | 3.89 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For aminonaphthol derivatives, the HOMO is typically localized on the naphthalene ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the entire molecule. In the context of corrosion inhibition, a high EHOMO value for an inhibitor suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal surface, leading to stronger adsorption and protection. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. These indices are derived from the changes in energy with respect to the number of electrons and are powerful tools for predicting chemical behavior.

Global Hardness (η) and Softness (σ): Global hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive. Softness is the reciprocal of hardness (σ = 1/η) and indicates a higher propensity to react.

Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index, defined as ω = χ² / (2η), measures the energy stabilization when a system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can pinpoint the specific atoms that are most likely to participate in chemical reactions.

Computational studies on 4-aminonaphthalen-1-ol have shown that this molecule exhibits strong corrosion inhibition properties, which can be attributed to its favorable quantum chemical parameters. researchgate.net The calculated values for global hardness, softness, and electrophilicity provide a quantitative basis for its high reactivity and interaction with metal surfaces. researchgate.net

Interactive Table: Calculated Reactivity Indices for 4-Aminonaphthalen-1-ol This data serves as a model for the expected reactivity of 5-aminonaphthalen-1-ol.

| Reactivity Index | Value (eV) |

|---|---|

| Global Hardness (η) | 1.945 |

| Global Softness (σ) | 0.514 |

| Electronegativity (χ) | 3.175 |

| Electrophilicity Index (ω) | 2.59 |

| Number of Electrons Transferred (ΔN) | 0.46 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a larger system, such as in a solvent or on a surface. MD simulations model the movement of atoms and molecules over time, offering a dynamic picture of intermolecular interactions.

In an acidic medium like sulfuric acid, 5-aminonaphthalen-1-ol is likely to be protonated. MD simulations can model the solvation of both the neutral and protonated forms of the molecule. These simulations provide information on the radial distribution functions of solvent molecules around the solute, which reveals the structure of the solvation shell. Understanding how sulfuric acid molecules and water arrange themselves around 5-aminonaphthalen-1-ol is key to predicting its behavior and reactivity in this environment. The simulations can also elucidate the hydrogen bonding network between the solute and the solvent, which plays a significant role in the stabilization of the molecule in solution.

MD simulations are particularly valuable for studying the adsorption of inhibitor molecules on metal surfaces to prevent corrosion. In the case of 5-aminonaphthalen-1-ol, simulations can model its interaction with a metal surface, such as iron, in the presence of a corrosive sulfuric acid environment. These simulations can determine the preferred orientation of the molecule on the surface and calculate the binding energy.

For aminonaphthol derivatives, it is expected that the molecule adsorbs on the metal surface through the nitrogen and oxygen atoms of the amino and hydroxyl groups, as well as through the π-electrons of the naphthalene ring. This forms a protective layer that isolates the metal from the corrosive medium. researchgate.net MD simulations can visualize this adsorption process and quantify the strength of the interaction, providing a molecular-level understanding of the corrosion inhibition mechanism. researchgate.net The binding energy calculated from these simulations is a direct measure of the effectiveness of the inhibitor. researchgate.net

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational Elucidation of Sulfonation Pathways

A thorough search for computational studies detailing the sulfonation pathways of 5-aminonaphthalen-1-ol has yielded no specific results. In general, the sulfonation of naphthalene is understood to be an electrophilic aromatic substitution reaction. The presence of both an activating amino (-NH₂) group and a hydroxyl (-OH) group on the naphthalene ring of 5-aminonaphthalen-1-ol would be expected to significantly influence the regioselectivity of the sulfonation. These electron-donating groups direct incoming electrophiles to specific positions on the aromatic rings.

A hypothetical computational study would likely employ methods such as Density Functional Theory (DFT) to model the reaction. Such a study would investigate the electrophilic attack of a sulfonating agent (e.g., SO₃ or its protonated form) at various positions on the naphthalene ring system. The calculations would aim to identify the most energetically favorable pathway, which corresponds to the formation of the most stable intermediate (a sigma complex or Wheland intermediate). The relative energies of the intermediates for sulfonation at different positions would provide a theoretical prediction of the major product isomers. However, without specific computational data, a quantitative discussion of these pathways for 5-aminonaphthalen-1-ol remains speculative.

Energy Landscape Analysis of Acid-Catalyzed Transformations

Similarly, a detailed energy landscape analysis for the acid-catalyzed transformations of 5-aminonaphthalen-1-ol is not documented in the available literature. An energy landscape provides a comprehensive map of the potential energy of a system as a function of the geometric coordinates of its atoms. For a chemical reaction, this includes the energies of the reactants, products, intermediates, and the transition states that connect them.

A computational analysis of the energy landscape for the sulfonation of 5-aminonaphthalen-1-ol would involve calculating the Gibbs free energy of all stationary points along the reaction coordinate. This would allow for the determination of activation energies for each step of the proposed mechanism. For instance, the energy barrier for the formation of the sigma complex and the subsequent deprotonation to restore aromaticity would be key parameters.

Interactive Data Table: Hypothetical Energy Barriers for Sulfonation Pathways No specific computational data is available for the sulfonation of 5-aminonaphthalen-1-ol. The following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.

| Sulfonation Position | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| C2 | TS₁ | Data Not Available |

| C4 | TS₂ | Data Not Available |

| C6 | TS₃ | Data Not Available |

| C7 | TS₄ | Data Not Available |

In the absence of concrete computational studies, any discussion on the specific transition state geometries, bond lengths, and vibrational frequencies for the reaction of 5-aminonaphthalen-1-ol with sulfuric acid would be unfounded. Future computational research is necessary to fill this knowledge gap and provide a detailed, quantitative understanding of the reaction dynamics for this important chemical system.

Advanced Spectroscopic and Structural Characterization of 5 Aminonaphthalen 1 Ol Derivatives Formed with Sulfuric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Isomerism

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. In the context of the reaction between 5-aminonaphthalen-1-ol and sulfuric acid, NMR is crucial for confirming the site of protonation and mapping the resulting electronic redistribution across the naphthalene (B1677914) skeleton.

The dissolution of 5-aminonaphthalen-1-ol in a strong acid medium such as deuterated sulfuric acid (D₂SO₄) leads to predictable changes in its ¹H and ¹³C NMR spectra due to protonation. The amino group (-NH₂) is significantly more basic than the hydroxyl group (-OH) and is thus the primary site of protonation, forming an ammonium (B1175870) group (-NH₃⁺).

¹H NMR Spectroscopy: In the ¹H NMR spectrum, protonation of the amino group induces a significant downfield shift (deshielding) for the aromatic protons, particularly those ortho and para to the newly formed -NH₃⁺ group. This is because the -NH₃⁺ group is strongly electron-withdrawing, reducing the electron density on the aromatic ring. The hydroxyl proton may undergo rapid exchange with the acidic solvent, potentially leading to a broad signal or its complete disappearance from the spectrum.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum provides direct evidence of protonation. bhu.ac.inlibretexts.org The carbon atom attached to the nitrogen (C-5) and the other carbons in the aromatic system experience a downfield shift due to the inductive effect of the electron-withdrawing -NH₃⁺ group. The chemical shifts of carbons in the neutral parent compound serve as a baseline for quantifying these changes. chemicalbook.comspectrabase.com The effect is most pronounced at the ortho and para positions relative to the ammonium substituent.

| Atom Position | Expected ¹³C Chemical Shift (δ, ppm) in Neutral 5-Aminonaphthalen-1-ol | Expected ¹³C Chemical Shift (δ, ppm) in Sulfuric Acid (Protonated) | Rationale for Shift |

|---|---|---|---|

| C-1 | ~150-155 | ~150-155 | Minimal change; primarily influenced by the -OH group. |

| C-2 | ~108-112 | Slight downfield shift | Minor influence from remote -NH₃⁺ group. |

| C-3 | ~120-125 | Slight downfield shift | Minor influence from remote -NH₃⁺ group. |

| C-4 | ~125-130 | Downfield shift | Para position relative to the -NH₃⁺ group; significant deshielding. |

| C-5 | ~138-142 | Downfield shift | Directly attached to the electron-withdrawing -NH₃⁺ group. |

| C-6 | ~110-115 | Downfield shift | Ortho position relative to the -NH₃⁺ group; significant deshielding. |

| C-7 | ~120-125 | Slight downfield shift | Meta position relative to the -NH₃⁺ group. |

| C-8 | ~115-120 | Slight downfield shift | Peri position relative to the -NH₃⁺ group. |

| C-4a (bridgehead) | ~125-130 | Slight downfield shift | General deshielding of the ring system. |

| C-8a (bridgehead) | ~130-135 | Slight downfield shift | General deshielding of the ring system. |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguous signal assignment, especially in complex or substituted aromatic systems.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal ³J-coupling correlations between adjacent protons on the naphthalene rings. This would allow for the definitive assignment of protons H-2, H-3, and H-4 in one ring, and H-6, H-7, and H-8 in the other, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would be used to definitively link each proton assignment from the COSY spectrum to its corresponding carbon atom in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint of its functional groups and bonding arrangements.

The FTIR and Raman spectra of 5-aminonaphthalen-1-ol are dominated by vibrational modes of the hydroxyl, amino, and aromatic groups. nist.gov Upon reaction with sulfuric acid, these spectra undergo distinct and informative changes.

Amino (-NH₂) to Ammonium (-NH₃⁺) Conversion: In the neutral molecule, the N-H stretching region of the IR spectrum typically shows two bands around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine. Upon protonation, these are replaced by a broad, strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the N⁺-H stretches in an ammonium salt. Furthermore, new N⁺-H bending modes appear, with a prominent asymmetric bend near 1600 cm⁻¹ and a symmetric bend near 1500 cm⁻¹.

Hydroxyl (-OH) Group: The O-H stretching band, typically a broad signal around 3200-3600 cm⁻¹, will persist but may shift or change in shape due to alterations in the hydrogen-bonding network upon salt formation.

Sulfate (B86663) Counter-ion: The presence of the sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) counter-ion introduces very strong and characteristic vibrations. The sulfate ion gives rise to a strong, broad band around 1100 cm⁻¹ due to the S=O stretching mode.

Aromatic Ring: The C=C stretching vibrations of the naphthalene ring, typically found in the 1450-1650 cm⁻¹ region, may exhibit slight shifts in frequency and changes in intensity due to the electronic perturbation caused by the -NH₃⁺ group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Neutral Compound | Expected Wavenumber (cm⁻¹) in Sulfuric Acid Salt | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 (broad) | 3200-3600 (broad, may shift) | Alcohol hydroxyl group |

| N-H stretch | 3300-3500 (two bands) | - | Primary amine (disappears upon protonation) |

| N⁺-H stretch | - | 2800-3200 (very broad) | Ammonium salt |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Aromatic C-H bonds |

| N-H bend | ~1620 | - | Primary amine (disappears) |

| N⁺-H bend | - | ~1600 and ~1500 | Ammonium salt (asymmetric and symmetric) |

| Aromatic C=C stretch | 1450-1650 | 1450-1650 (minor shifts) | Naphthalene ring skeletal vibrations |

| S=O stretch | - | ~1100 (strong, broad) | Sulfate/Bisulfate counter-ion |

The vibrational spectra serve as a direct indicator of the protonation state. The disappearance of the characteristic primary amine vibrations and the concurrent appearance of the ammonium ion bands provide unequivocal proof of the acid-base reaction. While the rigid naphthalene core precludes major conformational changes, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can reflect changes in the solid-state packing or intermolecular interactions as the neutral molecule organizes into an ionic crystal lattice with the sulfate counter-ion. Raman spectroscopy can be particularly useful for determining the pKa of specific functional groups by monitoring the intensity of protonation-sensitive bands as a function of pH. ruc.dk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated π-electron system. The naphthalene ring system possesses characteristic π→π* transitions. The presence of the -OH and -NH₂ groups, which are powerful auxochromes (electron-donating groups with lone pairs), significantly modifies the spectrum. nist.gov These groups extend the conjugation through resonance, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

Upon treatment with sulfuric acid, the protonation of the amino group to an ammonium group (-NH₃⁺) fundamentally alters its electronic character. The lone pair of electrons on the nitrogen atom is no longer available to participate in resonance with the aromatic ring. The -NH₃⁺ group acts as an electron-withdrawing group (an "anti-auxochrome").

This electronic change is expected to cause a significant hypsochromic shift (blue shift) in the UV-Vis spectrum. The absorption maximum (λₘₐₓ) will shift to a shorter wavelength, as more energy is required for the π→π* transition in the less-conjugated system. The resulting spectrum may more closely resemble that of 1-naphthol (B170400) rather than an aminonaphthol, reflecting the electronic isolation of the nitrogen atom from the π-system. The extent of this shift can be used to study the equilibrium of the protonation reaction at different acid concentrations.

| Compound State | Key Electronic Feature | Expected λₘₐₓ | Effect |

|---|---|---|---|

| Neutral 5-Aminonaphthalen-1-ol | -NH₂ and -OH groups are electron-donating (auxochromes) | Longer wavelength | Bathochromic (Red) Shift |

| Protonated in Sulfuric Acid | -NH₃⁺ group is electron-withdrawing, removing conjugation | Shorter wavelength | Hypsochromic (Blue) Shift |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation patterns of the sulfonated derivatives of 5-aminonaphthalen-1-ol. The reaction with sulfuric acid introduces a sulfonic acid group (-SO3H) onto the naphthalene ring. The resulting compound, 5-amino-1-naphthalenesulfonic acid, has a molecular formula of C10H9NO3S and a molecular weight of 223.25 g/mol . sigmaaldrich.comsigmaaldrich.comthermofisher.com

While detailed fragmentation patterns for 5-amino-1-naphthalenesulfonic acid are not extensively documented in the readily available literature, analysis of related aminonaphthalenesulfonic acid isomers can provide expected fragmentation behaviors. Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecular ion peak [M+H]+ or [M-H]- would be prominently observed.

In some instances, particularly in electrospray ionization mass spectrometry, adduct ions can be observed. For example, the attachment of a moiety with a mass of 98 u, corresponding to sulfuric acid (H2SO4), has been reported for peptides and proteins, and similar adduct formation could potentially occur with smaller molecules like aminonaphthalenesulfonic acids, especially when sulfuric acid is used in the synthesis. nih.gov

Table 1: Molecular Properties of 5-Amino-1-naphthalenesulfonic Acid

| Property | Value |

| Molecular Formula | C10H9NO3S |

| Molecular Weight | 223.25 g/mol sigmaaldrich.comsigmaaldrich.com |

| Common Names | Laurent's Acid, L Acid wikipedia.orgtcichemicals.com |

| CAS Number | 84-89-9 sigmaaldrich.comsigmaaldrich.comthermofisher.com |

X-Ray Crystallography for Solid-State Structure Determination of Crystalline Adducts or Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for the direct adduct of 5-aminonaphthalen-1-ol and sulfuric acid is not available, the crystal structures of related compounds, such as the parent molecule 5-amino-1-naphthol (B160307) and isomeric aminonaphthalenesulfonic acids, offer significant insights.

The crystal structure of 5-amino-1-naphthol reveals that the amino and hydroxy groups are key participants in hydrogen bonding. researchgate.net For the sulfonated derivatives, the presence of the sulfonic acid group introduces a highly polar and acidic site, which dominates the intermolecular interactions in the solid state. For instance, the crystal structure of 5-amino-2-naphthalenesulfonic acid (an isomer known as 1,6-Cleve's acid) shows the presence of a zwitterion, with the acidic proton from the sulfonic acid group transferred to the basic amino group. sigmaaldrich.com This results in a sulfonate group (-SO3-) and an aminium group (-NH3+), leading to strong electrostatic interactions.

Crystal Packing and Intermolecular Interactions

The crystal packing of these derivatives is heavily influenced by hydrogen bonding and, in the case of zwitterionic structures, strong coulombic forces. In the crystal structure of the parent compound, 5-amino-1-naphthol, molecules are connected through chains of intermolecular N—H···O—H hydrogen bonds, forming a two-dimensional polymeric structure. researchgate.net Additionally, π–π stacking interactions between the naphthalene rings, with an interplanar distance of 3.450 Å, contribute to the stability of the crystal lattice. researchgate.net

Polymorphism and Cocrystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with multiple hydrogen bonding sites like aminonaphthalenesulfonic acids. Different polymorphs can exhibit distinct physical properties. The isomeric nature of aminonaphthalenesulfonic acids has been shown to significantly affect the thermal stability and other physical properties of their copolymers, highlighting the importance of molecular structure in determining macroscopic properties. taylorfrancis.com

Cocrystallization is another avenue for modifying the solid-state properties of these compounds. This technique involves crystallizing a target molecule with a second component, known as a coformer, to create a new crystalline solid with potentially improved properties. nih.gov While specific studies on the polymorphism or cocrystallization of 5-amino-1-naphthalenesulfonic acid are not widely reported, the principles of cocrystal engineering could be applied to this class of compounds to modulate their physical and chemical characteristics. nih.gov

Functional Applications of 5 Aminonaphthalen 1 Ol and Its Derivatives in Materials Science and Engineering

Development of Organic Electronic Materials

The unique electronic structure of the naphthalene (B1677914) ring system, combined with the electron-donating amino and hydroxyl groups, makes 5-aminonaphthalen-1-ol and its derivatives promising candidates for use in organic electronic materials. These materials are foundational to the development of next-generation electronic and optoelectronic devices.

Precursors for Conducting Polymers and Oligomers

5-aminonaphthalen-1-ol can be readily polymerized to form conducting polymers. The resulting polymer, poly(5-amino-1-naphthol), exhibits interesting electrochemical properties. The synthesis is often achieved through electropolymerization, a process where a voltage is applied to a solution containing the monomer, causing a film of the polymer to deposit onto an electrode surface.

The presence of both -NH2 and -OH groups on the monomer unit provides multiple sites for polymerization, leading to complex polymer structures. These polymers are electroactive, meaning they can be reversibly oxidized and reduced. This property is central to their function as conducting materials. Research has shown that poly(5-amino-1-naphthol) films can be doped with other molecules or ions, such as heteropolyanions, to enhance their electrochemical and electrocatalytic properties. aip.org The structure of the monomer features intermolecular hydrogen bonding between the amino and hydroxyl groups, which can influence the packing and morphology of the resulting polymer. nih.gov

| Property | Description | Source |

| Monomer | 5-aminonaphthalen-1-ol | nih.gov |

| Polymerization Method | Electropolymerization | aip.org |

| Resulting Polymer | Poly(5-amino-1-naphthol) | aip.org |

| Key Feature | Electroactive and can be doped to modify properties. | aip.org |

Components in Optoelectronic Devices

Derivatives of 5-aminonaphthalen-1-ol have been investigated for their potential in optoelectronic applications, which include devices like organic light-emitting diodes (OLEDs) and materials with nonlinear optical (NLO) properties. NLO materials are crucial for technologies such as optical switching and frequency conversion.

A study on a Schiff base derivative, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, revealed significant NLO properties. researchgate.net This compound demonstrated large hyperpolarizability values, which are a measure of a material's NLO response. The performance of this derivative was found to be more than thirty times higher than that of urea, a standard material used for NLO comparisons. researchgate.net Such characteristics suggest that derivatives of 5-aminonaphthalen-1-ol could be engineered for use in advanced photonic and optoelectronic devices. researchgate.net The potential for these molecules lies in their extended π-conjugated system and the presence of electron-donating and-withdrawing groups, which can be tailored to optimize optical properties.

| Derivative | Application | Key Finding | Source |

| 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol | Nonlinear Optics | Second-order hyperpolarizability (γ) is over 30 times greater than urea. | researchgate.net |

| Naphthyl derivatives (general) | Organic Light-Emitting Diodes (OLEDs) | Used in electron-transport layers and as light-emitting-layer additives to improve efficiency and dramatically extend device lifetime. | researchgate.net |

Role in Advanced Catalysis and Electrocatalysis

The functional groups of 5-aminonaphthalen-1-ol make it a suitable candidate for applications in catalysis and electrocatalysis. The amino and hydroxyl moieties can act as binding sites for metal ions or can be integrated into larger composite structures to create active catalytic centers.

As Ligands in Metal-Organic Frameworks (MOFs) for Catalysis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.org The properties of a MOF, including its catalytic activity, are heavily dependent on the structure of the organic ligand. rsc.org While specific research on 5-aminonaphthalen-1-ol as a primary ligand in catalytic MOFs is emerging, its structure is highly suitable for this purpose.

The amino and hydroxyl groups are excellent coordinating agents for metal centers. Ligands containing these functional groups, particularly amino groups, are widely used to create functional MOFs. nih.gov For example, 5-Amino-isophthalic acid is used to create manganese-based MOFs with interesting photoluminescent properties. researchgate.net The naphthalene backbone provides a rigid and extended structure, which can help in the formation of porous and stable frameworks. By incorporating 5-aminonaphthalen-1-ol or its derivatives as ligands, it is possible to design MOFs with tailored pore environments and active sites for specific catalytic reactions.

Incorporation into Polymer Composites for Electrocatalytic Applications (e.g., Oxygen Reduction Reactions)

Polymer composites containing 5-aminonaphthalen-1-ol have shown promise in electrocatalysis. The electrocatalytic properties of poly(5-amino-1-naphthol) films have been demonstrated, particularly when doped with heteropolyanions like phosphomolybdate (PMo12). aip.org These modified electrodes can facilitate electrochemical reactions at lower potentials, which is a key requirement for an effective electrocatalyst.

One of the most critical reactions in energy conversion devices like fuel cells is the oxygen reduction reaction (ORR). mdpi.com Conducting polymers, including those derived from aniline (B41778) and pyrrole, are frequently used as precursors for nitrogen-doped carbon catalysts for the ORR. mdpi.com The incorporation of nitrogen atoms into a carbon matrix creates active sites that can effectively catalyze the reduction of oxygen. Given that poly(5-amino-1-naphthol) is a nitrogen-containing conducting polymer, its integration into carbon-based composites could yield efficient electrocatalysts for the ORR and other important electrochemical processes.

Application in Corrosion Inhibition

Organic molecules containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons are often effective corrosion inhibitors for metals in aggressive acidic or saline environments. mdpi.comrdd.edu.iq These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. electrochemsci.org

5-aminonaphthalen-1-ol possesses all the key structural features of an effective corrosion inhibitor: a nitrogen atom in the amino group, an oxygen atom in the hydroxyl group, and an electron-rich naphthalene ring system. These features facilitate strong adsorption onto metal surfaces like steel. The amino group can interact with the surface through its lone pair of electrons, while the planar naphthalene ring can provide broad surface coverage.

Studies on similar compounds have demonstrated high inhibition efficiencies. For instance, 5-aminoindole, which also contains an amino group and an aromatic structure, shows an inhibition efficiency of 90% for mild steel in hydrochloric acid. researchgate.net Research on β-amino acid-derived triazols has also reported efficiencies exceeding 90% for steel protection. electrochemsci.org The effectiveness of these inhibitors is often evaluated by measuring the reduction in corrosion rate at different concentrations. The data typically show that as the inhibitor concentration increases, the surface coverage increases, leading to a higher inhibition efficiency.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Source |

| 5-aminoindole | Mild Steel | 0.5 M HCl | 90 | researchgate.net |

| Gum Arabic | API 5L X60 Steel | 0.5 M H2SO4 | 83 | researchgate.netlew.ro |

| 4-Aminophenol | Mild Steel | 1 M H2SO4 | >90 (inferred from data) | rdd.edu.iq |

| β-amino acid-derived triazol | API 5L X52 Steel | 1 M HCl | 97 | electrochemsci.org |

The adsorption process of such inhibitors onto the metal surface can be described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage to the concentration of the inhibitor in the solution. researchgate.netresearchgate.net The strength and nature of this adsorption (physisorption or chemisorption) determine the inhibitor's effectiveness and durability.

Adsorption Mechanisms on Metal Surfaces

The function of 5-aminonaphthalen-1-ol and its derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process can occur through physical (physisorption) or chemical (chemisorption) mechanisms, or a combination of both. The specific mechanism is influenced by the nature of the metal, the composition of the corrosive environment, and the electronic structure of the inhibitor molecule.

The molecular structure of 5-aminonaphthalen-1-ol contains several features that facilitate strong adsorption. The naphthalene ring provides a large surface area and a high density of π-electrons, which can interact with the vacant d-orbitals of metal atoms like iron. Furthermore, the presence of heteroatoms—specifically the nitrogen in the amino group (-NH2) and the oxygen in the hydroxyl group (-OH)—plays a crucial role. These heteroatoms possess lone pairs of electrons that can be shared with the metal surface, forming coordinate covalent bonds (chemisorption).

Computational studies using Density Functional Theory (DFT) on similar molecules, such as 4-Amino-naphthalene-1-ol (4ANO), have provided insights into these interactions. jeires.comresearchgate.net DFT simulations help predict parameters like adsorption energy and charge transfer, which are key to understanding the inhibitor's effectiveness. researchgate.net The adsorption process involves the inhibitor molecule displacing water molecules from the metal surface and forming a stable, organized layer. This film acts as a physical barrier, minimizing the access of corrosive species to the metal substrate. researchgate.net The Gibbs free energy of adsorption can indicate the spontaneity of the process and whether it is primarily physical or chemical in nature. lew.ro

Correlation of Molecular Structure with Inhibition Efficiency

The effectiveness of a corrosion inhibitor is intrinsically tied to its molecular and electronic structure. researchgate.net Quantum chemical calculations have become an essential tool for elucidating the relationship between a molecule's structure and its inhibition efficiency, allowing for the prediction of performance without extensive experimental testing. semanticscholar.org Several key parameters derived from these calculations are used to quantify this correlation.

The primary electronic properties influencing inhibition are related to the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

E(HOMO) : The energy of the HOMO is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. semanticscholar.org

E(LUMO) : The energy of the LUMO signifies the molecule's capacity to accept electrons. A lower E(LUMO) value suggests a greater ability to accept electrons from the metal surface, forming back-donation bonds that strengthen the adsorption. researchgate.net

Energy Gap (ΔE = E(LUMO) – E(HOMO)) : The energy gap is a measure of the molecule's reactivity. A smaller ΔE value generally corresponds to higher reactivity and, consequently, better inhibition efficiency, as electrons are more easily transferred between the inhibitor and the metal.

Other important parameters include the dipole moment, which influences the adsorption process in polar media, and various global reactivity descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). jeires.com Studies on derivatives of aminonaphthalene have shown that variations in these quantum parameters directly correlate with their corrosion inhibition performance. jeires.comresearchgate.net For example, 4-Amino-naphthalene-1-ol (4ANO) was found to exhibit strong corrosion inhibition properties due to its favorable interaction with an iron surface, which was indicated by a high binding energy and optimal quantum parameters. jeires.comresearchgate.net

| Parameter | Definition | Correlation with Higher Inhibition Efficiency |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower Value |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO) | Lower Value |

| Dipole Moment (μ) | Measure of the polarity of the molecule | Higher Value (often) |

| Ionization Potential (I) | Energy required to remove an electron | Lower Value |

| Electron Affinity (A) | Energy released when an electron is added | Higher Value |

Intermediates in Dye and Pigment Chemistry

5-Aminonaphthalen-1-ol is a valuable intermediate in the synthesis of azo dyes. researchgate.net Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most important class of synthetic colorants. kashanu.ac.ir The versatility of 5-aminonaphthalen-1-ol stems from the presence of two key functional groups on the naphthalene scaffold: a primary aromatic amino group (-NH2) and a hydroxyl group (-OH). This bifunctionality allows it to act as either the diazo component or the coupling component in the fundamental reactions that form azo dyes.

Diazotization and Coupling Reactions for Azo Dye Precursors

The synthesis of azo dyes from 5-aminonaphthalen-1-ol proceeds via a two-step reaction sequence: diazotization followed by azo coupling. unb.cacuhk.edu.hk

Environmental Considerations in the Synthesis and Handling of Sulfonated Naphthalene Compounds

Development of Greener Synthetic Pathways

The pursuit of sustainable chemical manufacturing has spurred research into greener synthetic pathways for sulfonated naphthalene (B1677914) compounds, aiming to reduce the environmental footprint associated with their production. This involves exploring alternative reagents, catalysts, and reaction conditions that are more environmentally benign.

Alternative Sulfonating Agents and Reaction Conditions

Traditionally, the sulfonation of naphthalene and its derivatives has heavily relied on the use of concentrated sulfuric acid or oleum. While effective, these methods generate large volumes of spent acid, posing significant disposal and environmental challenges. Research has focused on alternative sulfonating agents that can improve reaction efficiency and minimize waste.

Sulfur trioxide (SO3) and chlorosulfuric acid are common alternatives. shokubai.org A process for the sulfonation of naphthalene using sulfur trioxide in an inert organic solvent like methylene (B1212753) chloride at low temperatures (-40° to +10° C) has been developed, which can lead to new sulfonation products with improved properties. google.com The use of solvents can also play a crucial role in improving product yield and reducing waste. For instance, employing a naphthenic solvent in the sulfonation of naphthalene with sulfuric acid at temperatures over 150°C has been shown to dramatically increase the product yield to almost 98% by suppressing the sublimation of naphthalene. shokubai.org

Table 1: Comparison of Sulfonating Agents and Reaction Conditions

| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Concentrated Sulfuric Acid/Oleum | High temperatures | Low cost, readily available | Generates large volumes of spent acid, corrosive |

| Sulfur Trioxide (SO3) | Low temperatures, often in a solvent | High reactivity, can lead to different products | Can be difficult to handle, potential for side reactions |

| Chlorosulfuric Acid | Moderate temperatures | High reactivity | Produces corrosive HCl gas as a byproduct |

| Ionic Liquids (as solvent) | Varied, often milder conditions | Recyclable, low volatility, tunable properties | Higher initial cost, potential toxicity of some ILs |

Catalyst Design for Sustainable Processes

The development of novel catalysts is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced environmental impact. In the context of sulfonated naphthalene compounds, research is focused on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and improving process economics.

Solid Acid Catalysts:

Solid acid catalysts are a promising alternative to traditional liquid acids like sulfuric acid. Materials such as zeolites (Y zeolite, ZSM-5, MCM-22) and mesoporous silica (B1680970) functionalized with sulfonic acid groups have demonstrated catalytic activity in related reactions like naphthalene alkylation. researchgate.netnih.gov These catalysts offer high surface area and tunable acidity, which can lead to improved selectivity and reaction rates. researchgate.netnih.gov

Sulfonic acid-functionalized mesoporous silica (MSN-SO3H) has been successfully used as a highly sustainable heterogeneous catalyst for Friedel–Crafts reactions, demonstrating the potential for these materials in aromatic functionalization. nih.gov Similarly, sulfonated carbon-based catalysts derived from agro-industrial waste, such as murumuru kernel shells, have been developed for esterification reactions, showcasing a sustainable approach to catalyst synthesis from renewable resources. rsc.org

Task-Specific Ionic Liquids:

Beyond their role as solvents, ionic liquids can be designed to act as catalysts. Sulfonic acid-functionalized task-specific ionic liquids have been developed as reusable Brønsted acidic catalysts for various organic syntheses. scielo.br These catalysts combine the advantages of ionic liquids with the catalytic activity of sulfonic acid groups, offering a homogeneous catalytic environment with the ease of separation typically associated with heterogeneous catalysts. scielo.br

Table 2: Examples of Sustainable Catalysts for Aromatic Functionalization

| Catalyst Type | Example | Key Features | Potential Advantages in Sulfonation |

|---|---|---|---|

| Solid Acid Catalyst | Sulfonic acid-functionalized mesoporous silica (MSN-SO3H) | High surface area, tunable acidity, heterogeneous | Easy separation and reuse, reduced corrosion |

| Carbon-based Catalyst | Sulfonated biochar from murumuru kernel shells | Derived from renewable waste, porous structure | Sustainable sourcing, potential for high activity |

| Task-Specific Ionic Liquid | Sulfonic acid-functionalized imidazolium (B1220033) salts | Homogeneous catalysis with easy separation, reusable | Milder reaction conditions, improved selectivity |

Waste Stream Management and Acid Recovery

The manufacturing of sulfonated naphthalene compounds generates significant waste streams, primarily composed of spent sulfuric acid and aqueous solutions containing residual organic compounds. chemithon.com Effective management of these waste streams is crucial for minimizing the environmental impact of the production process.

Wastewater from dye intermediate production is often characterized by high concentrations of organic matter, complex pollutants, and poor biodegradability. sciencepublishinggroup.comresearchgate.net A variety of advanced oxidation processes (AOPs) have been investigated for the treatment of such wastewater. These include:

Persulfate Oxidation: The use of activated persulfate has been shown to be effective in degrading naphthalene sulfonic acids like H-acid (1-amino-8-naphthol-3,6-disulfonic acid). nih.gov

Ozone Catalytic Oxidation: A combined process of ozone catalytic oxidation and biochemical degradation has been successfully used to treat dye intermediate production wastewater, improving its biodegradability. sciencepublishinggroup.comresearchgate.net

Electrocoagulation: This method has demonstrated high efficiency in removing organic matter from wastewater containing naphthalene sulfonic acid formulations.

A significant portion of the waste from sulfonation processes is spent sulfuric acid. The recovery and regeneration of this acid are economically and environmentally beneficial. Several technologies are available for sulfuric acid recovery:

Regeneration: Industrial facilities can regenerate spent sulfuric acid into a full-strength, high-quality product. This is a common practice in industries like refinery alkylation. veolianorthamerica.com

Incineration: At high temperatures, industrial waste materials containing sulfuric acid can be incinerated. The resulting sulfur dioxide can then be purified and used as a raw material for producing new sulfuric acid. grillo.de

Ion Exchange: Anion exchange resins can be used to separate sulfuric acid from sulfonic acid-sulfuric acid mixtures, allowing for the production of high-purity sulfonates with low inorganic salt content. google.com

Life Cycle Assessment (LCA) of Relevant Industrial Processes

A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental burdens associated with a product, process, or activity throughout its entire life cycle. sustainability-directory.com For a chemical compound like 5-aminonaphthalen-1-ol;sulfuric acid, a "cradle-to-gate" LCA would assess the environmental impacts from raw material extraction through the manufacturing of the final product. sustainability-directory.com

Raw Material Acquisition: This stage considers the environmental impacts of extracting and processing the raw materials, such as naphthalene (often derived from coal tar or petroleum) and sulfuric acid. sustainability-directory.com

Dye Intermediate Manufacturing: This is a critical stage that includes the energy-intensive processes of sulfonation, nitration, reduction, and other chemical reactions. This phase often generates significant air and water emissions, including greenhouse gases and hazardous substances. sustainability-directory.com

Purification and Formulation: The purification of the dye intermediate to remove impurities and by-products, as well as its formulation into a commercial product, also consumes energy and resources. theasengineers.com

The major environmental impact categories typically considered in an LCA of dye production include:

Global Warming Potential: Primarily from the consumption of fossil fuels for energy.

Water Scarcity and Pollution: Due to the large volumes of water used in the processes and the discharge of contaminated wastewater. sustainability-directory.com

Ecotoxicity: The potential for chemical releases to harm aquatic and terrestrial ecosystems. sustainability-directory.com

Human Health Impacts: Related to the emission of toxic substances.

Natural dyeing processes, when assessed via LCA, have shown a considerable reduction in environmental impacts compared to synthetic dyeing. aidic.itcetjournal.it This highlights the importance of exploring bio-based alternatives and greener manufacturing processes for synthetic dyes and their intermediates.

Environmental Fate and Transformation of Naphthalene Sulfonic Acids (non-toxicological aspects)

The environmental fate of naphthalene sulfonic acids is largely governed by their physical and chemical properties. These compounds are generally highly soluble in water, which facilitates their dispersal in aquatic environments. nih.gov Their sulfonate groups make them resistant to biodegradation, leading to their persistence in the environment. nih.gov

Potential releases of these substances can occur from industrial facilities that manufacture or use them, with indirect releases to water bodies via wastewater treatment systems being a primary pathway. publications.gc.ca Due to their low volatility, they are not expected to be found in significant concentrations in the air.

Biodegradation of naphthalene sulfonic acids, including amino- and hydroxynaphthalene-2-sulfonates, does occur, but it often requires specialized microbial communities. nih.gov For example, a mixed bacterial community of Pseudomonas strains has been shown to completely degrade 6-aminonaphthalene-2-sulfonic acid. nih.gov Similarly, bacterial isolates such as Arthrobacter globiformis and Comamonas testosteroni have been used to degrade naphthalene-2-sulfonic acid in tannery wastewater. researchgate.net However, the polar nature of aminonaphthylsulfonates can make them recalcitrant to biotransformation by many microorganisms. oup.com

Under anaerobic conditions, naphthalene degradation by sulfate-reducing enrichment cultures has been observed, with the initial step being the carboxylation of the naphthalene ring. nih.gov The ability of microorganisms to utilize these compounds as a source of carbon, nitrogen, or sulfur is a key factor in their environmental degradation. oup.comnih.gov The composition of the nutrient medium, particularly the carbon-to-nitrogen ratio, can significantly affect the biodegradation kinetics of aminonaphthalene sulfonic acids. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Methodologies for Site-Specific Functionalization

The pursuit of more efficient and selective synthetic routes to functionalized 5-aminonaphthalen-1-ol derivatives is a key area of ongoing research. Traditional methods are being challenged by innovative approaches that offer higher yields, greater purity, and reduced environmental impact.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. The Betti reaction, a classic MCR, has been adapted for the synthesis of aminobenzylnaphthols. mdpi.com This reaction and its variations are being explored to introduce diverse functionalities to the aminonaphthol core, potentially leading to new compounds with unique properties. mdpi.comresearchgate.net Research into novel catalysts, such as silica (B1680970) sulfuric acid and nano-CuO-ionic liquids, is also proving effective in improving the efficiency and selectivity of these reactions. researchgate.net

Furthermore, "Grindstone Chemistry," a solvent-free approach involving the grinding of solid reactants, is emerging as a sustainable alternative for the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method is not only energy-efficient but also simplifies work-up procedures, making it an attractive option for industrial-scale production. ijcmas.com The development of green synthetic protocols, such as those using biodegradable catalysts like tannic acid, further underscores the shift towards environmentally benign manufacturing. orientjchem.orgresearchgate.net

These novel methodologies are pivotal for achieving site-specific functionalization, enabling the precise placement of desired chemical groups on the 5-aminonaphthalen-1-ol scaffold. This level of control is crucial for tailoring the compound's properties for specific applications, from advanced polymers to bioactive molecules. nih.govnih.gov

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize synthetic processes and ensure product quality, real-time monitoring of reaction kinetics and intermediates is essential. Advanced spectroscopic techniques are being developed and applied for the in-situ analysis of chemical reactions involving aminonaphthols and their derivatives.

Techniques such as in-situ Raman and infrared spectroscopy can provide detailed molecular-level information about the reaction as it occurs. xmu.edu.cnresearchgate.net These methods allow researchers to track the formation of key intermediates, identify potential side products, and understand the reaction mechanism in real-time. For instance, in-situ microspectroscopic monitoring within microfluidic reactors offers a powerful tool for studying rapid reaction dynamics and optimizing reaction conditions with minimal material consumption. soton.ac.uk

Surface-enhanced infrared absorption spectroscopy (SEIRAS) is another valuable technique for monitoring reactions that occur at interfaces, providing high sensitivity for the analysis of surface-adsorbed species. researchgate.net By applying these advanced spectroscopic probes, a deeper understanding of the sulfonation process of 5-aminonaphthalen-1-ol can be achieved, leading to improved control over the reaction and the final product's properties. The continuous collection of spectral data can also be used to develop more accurate kinetic models for process simulation and optimization. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and material science. These computational tools can analyze vast datasets to predict reaction outcomes, identify optimal reaction conditions, and design novel materials with desired properties.

For the synthesis of 5-aminonaphthalen-1-ol derivatives, ML models can be trained on existing reaction data to predict the regioselectivity of functionalization reactions. nih.gov This predictive capability can significantly reduce the number of experiments required to find the optimal synthetic route, saving time and resources. rsc.org For instance, graph-convolutional neural networks have shown success in predicting site selectivity for a wide range of C–H functionalization reactions. rsc.org

In the realm of material design, AI can be used to explore the vast chemical space of possible 5-aminonaphthalen-1-ol derivatives and identify candidates with specific functional properties. By learning the relationship between molecular structure and material characteristics, ML models can guide the synthesis of advanced functional materials, such as polymers with tailored thermal or optical properties. mdpi.comrsc.org Furthermore, ML can aid in the prediction of chemical potentials and other thermodynamic properties, which is crucial for understanding the behavior of these compounds in different environments. nih.gov

Development of Advanced Functional Materials with Tailored Properties

5-aminonaphthalen-1-ol;sulfuric acid serves as a versatile building block for the creation of a wide range of advanced functional materials. Its unique chemical structure, featuring both amino and hydroxyl groups on a naphthalene (B1677914) core, allows for diverse chemical modifications and polymerization pathways.

A significant application of this compound is in the synthesis of azo dyes. unb.cakashanu.ac.irnih.govjournalijar.comcuhk.edu.hk By diazotizing the amino group and coupling it with various aromatic compounds, a vast library of dyes with different colors and properties can be produced. Research in this area focuses on developing dyes with improved light and chemical stability for applications in textiles, printing, and optical data storage.

Beyond dyes, aminonaphthol derivatives are being incorporated into functional polymers. mdpi.comrsc.org These polymers can exhibit a range of properties, including high thermal stability, specific optical characteristics, and bioactivity. For example, the incorporation of aminonaphthol moieties into polymer backbones can enhance their flame-retardant properties or their ability to chelate metal ions. mdpi.com The development of these materials opens up possibilities for applications in electronics, coatings, and biomedical devices.

The following table provides examples of functional materials derived from aminonaphthol derivatives and their potential applications:

| Functional Material | Key Properties | Potential Applications |

| Azo Dyes | Intense color, good fastness | Textiles, inks, optical recording |

| Functional Polymers | Thermal stability, flame retardancy | High-performance plastics, coatings |

| Bioactive Compounds | Pharmacological activity | Pharmaceuticals, agrochemicals |

| Metal-Chelating Resins | Selective metal binding | Water treatment, catalysis |

Sustainable Chemical Manufacturing and Process Intensification

In line with the principles of green chemistry, there is a strong drive to develop more sustainable and efficient manufacturing processes for this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.

The adoption of green synthetic methods, such as the "Grindstone Chemistry" approach and the use of biodegradable catalysts, is a key step towards sustainability. ijcmas.comorientjchem.orgresearchgate.netresearchgate.net These methods often eliminate the need for hazardous organic solvents and can lead to higher atom economy.

Process intensification is another critical strategy for sustainable manufacturing. sphinxsai.comcetjournal.it This involves the development of novel reactor technologies and process designs that lead to smaller, safer, and more energy-efficient plants. For instance, the transition from batch to continuous processing can significantly reduce reaction times and improve heat and mass transfer, leading to higher yields and purities. cetjournal.it Microreactors, with their high surface-area-to-volume ratios, offer excellent control over reaction conditions and are well-suited for the production of specialty chemicals like 5-aminonaphthalen-1-ol derivatives.

By combining sustainable chemistry principles with process intensification, the environmental footprint of producing this important chemical intermediate can be significantly reduced, contributing to a more sustainable chemical industry.

Q & A

Basic: What are the optimal catalysts for synthesizing heterocyclic compounds using 5-aminonaphthalen-1-ol and sulfuric acid?

Answer:

The choice of catalyst significantly impacts reaction efficiency and product selectivity. Alumina sulfuric acid (ASA) and molybdate sulfuric acid (MSA) are highly effective for synthesizing tetrasubstituted pyrroles and gem-bisamides. For example, MSA catalyzes the condensation of 1,3-dicarbonyl compounds with ketones and NHOAc in ethanol, yielding pyrroles with high regioselectivity . Similarly, ASA outperforms traditional HSO in Pechmann condensation for coumarin derivatives under solvent-free conditions, achieving yields >85% . Xanthan sulfuric acid (XSA) is optimal for room-temperature Pechmann reactions, enabling green synthesis of substituted coumarins with 10 mol% catalyst loading . Researchers should prioritize these solid acid catalysts due to their recyclability, reduced corrosion, and compatibility with diverse solvents .

Basic: How do solvent conditions affect the synthesis of coumarin derivatives involving sulfuric acid?

Answer:

Solvent polarity and proticity critically influence reaction kinetics and product purity. Ethanol is optimal for ASA-catalyzed Pechmann condensation of 5-aminonaphthalen-1-ol derivatives, as it stabilizes intermediates and facilitates proton transfer . In contrast, solvent-free conditions with ASA or XSA enhance reaction rates and reduce energy consumption by eliminating solvent evaporation steps. For instance, XSA-mediated coumarin synthesis at 50°C in ethanol achieves 92% yield, while solvent-free methods reduce reaction times by 30% . Avoid non-polar solvents (e.g., hexane) as they hinder acid-catalyzed cyclization .

Basic: What is the mechanistic role of sulfuric acid in the Pechmann condensation reaction?

Answer:

Sulfuric acid derivatives (e.g., ASA, XSA) act as Brønsted acids, activating carbonyl groups for nucleophilic attack. In ASA-catalyzed Pechmann reactions:

The catalyst protonates the carbonyl oxygen of β-ketoesters, generating an electrophilic intermediate.

5-Aminonaphthalen-1-ol attacks the activated carbonyl, forming a hemiketal intermediate.

Dehydration and cyclization yield the coumarin core .

XSA further stabilizes transition states via hydrogen bonding, reducing activation energy by ~15 kJ/mol compared to HSO . Kinetic studies confirm rate-limiting steps involve proton transfer and dehydration .

Advanced: How can microwave irradiation enhance the synthesis of dihydropyridine derivatives using solid acid catalysts?

Answer:

Microwave-assisted synthesis with nano-ASA accelerates reaction kinetics through uniform dielectric heating. For example, α-aminonitrile derivatives are synthesized in 10 minutes (vs. 6 hours conventionally) with 95% yield under 300 W microwave power. The rapid heating minimizes side reactions (e.g., over-oxidation) and enhances catalyst-substrate interaction . Key parameters:

- Power optimization : Excess power (>400 W) causes thermal degradation.

- Catalyst dispersion : Nano-ASA’s high surface area (120 m/g) improves active site accessibility .

This method reduces energy consumption by 60% and is scalable for high-throughput libraries .

Advanced: What methodologies address contradictions in reported catalytic efficiencies of solid acid catalysts?

Answer:

Discrepancies in catalytic performance (e.g., ASA vs. HSO in coumarin synthesis) arise from differences in:

- Acid strength : ASA (pKa ~2.1) vs. HSO (pKa ~-3.0) .

- Surface morphology : Nanoparticulate catalysts (e.g., nano-ASA) enhance mass transfer vs. bulk ASA .

To resolve contradictions:

Conduct controlled comparative studies under identical conditions (solvent, temperature, substrate ratios).

Use kinetic profiling (e.g., Arrhenius plots) to isolate rate-limiting steps.

Characterize catalysts via BET surface area analysis and FTIR acidity measurements .

Advanced: What kinetic models describe sulfuric acid-catalyzed biomass conversion to platform chemicals?

Answer:

The power-law model effectively describes acid-catalyzed fructose conversion to 5-hydroxymethylfurfural (HMF):

Key findings:

- Maximum HMF yield (56 mol%) occurs at 166°C with 0.005 M HSO .

- Humins formation follows second-order kinetics, competing with HMF production above 160°C .

For 5-aminonaphthalen-1-ol derivatives, analogous models can predict optimal acid concentrations (e.g., 0.1–1 M HSO) and avoid byproduct formation .

Advanced: How do computational studies inform the design of sulfuric acid-mediated reactions?

Answer:

Density functional theory (DFT) reveals sulfuric acid’s dual role as a reactant and autocatalyst. For SO hydrolysis:

HSO stabilizes transition states via hydrogen bonding, lowering activation energy by 10–15 kcal/mol .

Microsolvation models predict HSO-HO clusters enhance nucleophilic attack on carbonyl groups .

These insights guide solvent selection (e.g., aqueous vs. ethanol) and catalyst design for high-stability intermediates .

Advanced: What strategies mitigate sulfuric acid loss in lab-scale reactions?

Answer:

Acid recovery studies in alkylation units show >97% HSO retention via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.